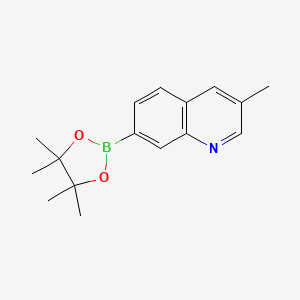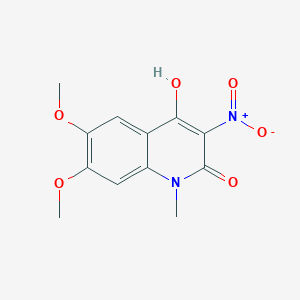
1-Cyano-3-iodonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-3-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a cyano group (-CN) and an iodine atom attached to the naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-Cyano-3-iodonaphthalene typically involves the introduction of the cyano and iodine groups onto the naphthalene ring. One common method is the iodination of 1-cyanonaphthalene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete iodination.
Analyse Chemischer Reaktionen
1-Cyano-3-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, to form carbon-carbon bonds with other aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Cyano-3-iodonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities, such as anticancer or antimicrobial properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for use in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of 1-Cyano-3-iodonaphthalene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its cyano and iodine groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of the target molecule. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Cyano-3-iodonaphthalene can be compared with other similar compounds, such as:
1-Iodonaphthalene: Lacks the cyano group, making it less versatile in terms of chemical reactivity.
3-Cyano-4-iodonaphthalene: Similar structure but with different positioning of the cyano and iodine groups, leading to different chemical properties and reactivity.
1-Cyano-2-iodonaphthalene: Another isomer with different positioning of the functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of the cyano and iodine groups, which imparts distinct chemical properties and reactivity compared to its isomers and other naphthalene derivatives.
Eigenschaften
Molekularformel |
C11H6IN |
|---|---|
Molekulargewicht |
279.08 g/mol |
IUPAC-Name |
3-iodonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6IN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H |
InChI-Schlüssel |
GQCDDPVGVWVCPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B15064471.png)

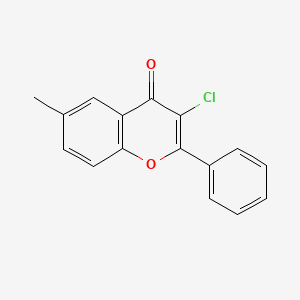
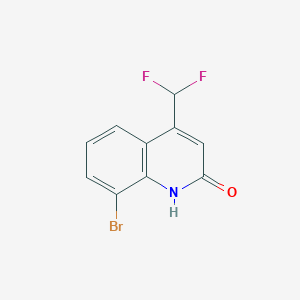
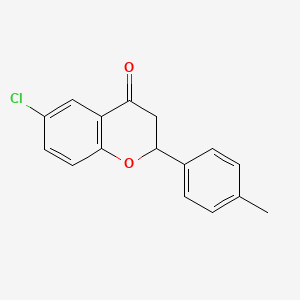
![N'-[(Methoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15064499.png)

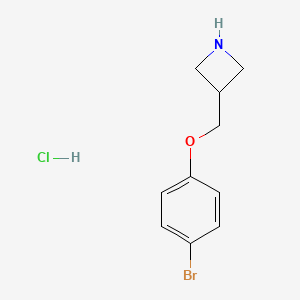
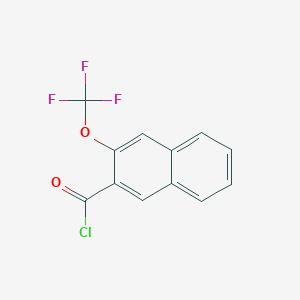
![7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B15064534.png)
